Enhanced TSHR Antagonist Potency Relative to Thenoyltrifluoroacetone (TTA)
1-(5-Ethylthiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione exhibits potent antagonism at the human thyrotropin receptor (TSHR) with an IC₅₀ of 74 nM [1]. In contrast, the widely used analog thenoyltrifluoroacetone (TTA) acts as a general mitochondrial electron transport chain inhibitor with an IC₅₀ of 51.5 μM . The ethyl-substituted compound is approximately 696-fold more potent at TSHR than TTA is at its primary target (complex II).
| Evidence Dimension | In vitro receptor antagonism potency |
|---|---|
| Target Compound Data | IC₅₀ = 74 nM |
| Comparator Or Baseline | Thenoyltrifluoroacetone (TTA) IC₅₀ = 51.5 μM (51,500 nM) |
| Quantified Difference | 696-fold lower IC₅₀ (higher potency) |
| Conditions | Human TSHR expressed in HEK293 cells; cAMP production measured via Eu-cAMP TR-FRET assay after 2 hr incubation |
Why This Matters
This potency differential demonstrates that the ethyl substitution confers specific, targetable activity at TSHR, making this compound a superior choice for thyroid research applications where TTA would be ineffective or promiscuous.
- [1] BindingDB. (n.d.). BDBM50614118 CHEMBL5288635: 1-(5-Ethylthiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione. TSHR Antagonist Activity (IC₅₀ 74 nM). View Source
